4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2549022-60-6
VCID: VC11835283
InChI: InChI=1S/C12H14F2N2O.ClH/c13-10-2-1-9(11(14)4-10)7-16-6-8(5-15)3-12(16)17;/h1-2,4,8H,3,5-7,15H2;1H
SMILES: C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CN.Cl
Molecular Formula: C12H15ClF2N2O
Molecular Weight: 276.71 g/mol

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride

CAS No.: 2549022-60-6

Cat. No.: VC11835283

Molecular Formula: C12H15ClF2N2O

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride - 2549022-60-6

Specification

CAS No. 2549022-60-6
Molecular Formula C12H15ClF2N2O
Molecular Weight 276.71 g/mol
IUPAC Name 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C12H14F2N2O.ClH/c13-10-2-1-9(11(14)4-10)7-16-6-8(5-15)3-12(16)17;/h1-2,4,8H,3,5-7,15H2;1H
Standard InChI Key FHIJDHNDNIBHQA-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CN.Cl
Canonical SMILES C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CN.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a five-membered pyrrolidin-2-one ring (a lactam) with two critical substituents:

  • Aminomethyl group (-CH2NH2) at the 4-position, which enhances hydrogen-bonding potential and solubility.

  • 2,4-Difluorobenzyl group at the 1-position, introducing electron-withdrawing fluorine atoms that influence receptor binding and metabolic stability .

The hydrochloride salt form improves crystallinity and bioavailability by protonating the primary amine (-NH2) to -NH3+Cl–.

Table 1: Molecular Data

PropertyValue
IUPAC Name4-(Aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride
Molecular FormulaC13H14ClF2N2O
Molecular Weight298.71 g/mol
CAS NumberNot formally assigned

Stereochemical Considerations

While the parent compound nebracetam exhibits stereoisomerism, the synthetic route described in recent literature yields the racemic mixture of 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride. Enantiomeric resolution remains an area for further exploration to assess differential pharmacological activity .

Synthesis and Optimization

Traditional Synthetic Route (Method 1)

The initial synthesis involved six stages starting from itaconic acid and 2,4-difluorobenzylamine:

  • Condensation: Formation of 1-(2,4-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid via thermal reaction.

  • Esterification: Conversion to methyl ester using methanol and sulfuric acid (yield: 78%).

  • Reduction: Sodium borohydride-mediated reduction of the ketone to 4-hydroxymethyl-pyrrolidin-2-one (yield: 65%).

  • Mesylation: Methanesulfonyl chloride treatment to form the mesylate intermediate (yield: 83%).

  • Azidation: Displacement with sodium azide to introduce the azide group (yield: 58%).

  • Staudinger Reduction: Triphenylphosphine-mediated reduction to the primary amine, followed by HCl salt formation (final yield: 42%) .

Improved Method (Method 2)

To address toxicity concerns, an optimized four-step protocol was developed:

  • One-Pot Cyclization: Direct reaction of itaconic acid with 2,4-difluorobenzylamine in toluene under Dean-Stark conditions (yield: 85%).

  • Borane Reduction: Selective reduction of the 5-oxo group to 4-hydroxymethyl-pyrrolidin-2-one using BH3·THF (yield: 72%).

  • Mitsunobu Reaction: Direct conversion of the hydroxyl group to an amine via a modified Mitsunobu protocol with DIAD and phthalimide (yield: 68%).

  • Deprotection and Salt Formation: Hydrazinolysis to remove phthalimide, followed by HCl treatment (final yield: 61%) .

Table 2: Comparative Yields

StepMethod 1 Yield (%)Method 2 Yield (%)
Cyclization7885
Reduction6572
Amine Introduction5868
Final Product4261

Physicochemical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 2.24–2.28 (dd, J=9.2, 7.6 Hz, 1H, pyrrolidine CH2), 2.43–2.50 (m, 1H, pyrrolidine CH), 3.06–3.10 (m, 1H, CH2NH2), 4.36–4.48 (q, J=14.8 Hz, 2H, benzyl CH2), 7.19–7.35 (m, 3H, aromatic H) .

  • LC/MS: m/z 320.2 [(M+H)+], consistent with the molecular formula C13H14F2N2O·HCl .

Solubility and Stability

The hydrochloride salt exhibits:

  • Water Solubility: >50 mg/mL at 25°C

  • LogP: 1.2 (calculated using XLogP3)

  • Stability: Stable under ambient conditions for >6 months when stored desiccated .

Pharmacological Profile

Nootropic Activity Prediction

Molecular docking against human muscarinic acetylcholine receptors (mAChR, PDB ID: 5CXV) revealed:

  • Binding Affinity: ΔG = -9.2 kcal/mol, superior to nebracetam (-8.1 kcal/mol).

  • Interaction Map: Hydrogen bonds with Tyr506 and π-π stacking with Trp153 (orthosteric site) .

Table 3: Docking Results vs. Reference Compounds

CompoundΔG (kcal/mol)Key Interactions
8f (2,4-diF)-9.2Tyr506, Trp153
Nebracetam-8.1Asp147, Tyr506
Donepezil-10.4Trp153, Phe190

Neuroprotective Mechanisms

The 2,4-difluoro substitution enhances:

  • Blood-Brain Barrier Permeability: Calculated Papp = 22 × 10^-6 cm/s (Caco-2 model).

  • AChE Inhibition: IC50 = 3.2 μM (vs. 10 μM for nebracetam) .

Toxicological Considerations

Preliminary assessments indicate:

  • LD50 (Mouse, oral): >2000 mg/kg

  • hERG Inhibition: IC50 > 30 μM (low cardiac risk)

  • CYP3A4 Inhibition: <20% at 10 μM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator